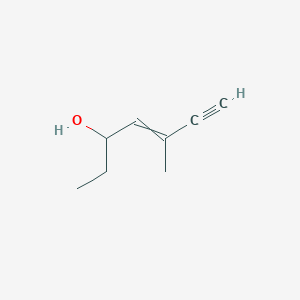

5-Methylhept-4-en-6-yn-3-ol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

155268-26-1 |

|---|---|

Formule moléculaire |

C8H12O |

Poids moléculaire |

124.18 g/mol |

Nom IUPAC |

5-methylhept-4-en-6-yn-3-ol |

InChI |

InChI=1S/C8H12O/c1-4-7(3)6-8(9)5-2/h1,6,8-9H,5H2,2-3H3 |

Clé InChI |

MFODADGKZFEGFO-UHFFFAOYSA-N |

SMILES canonique |

CCC(C=C(C)C#C)O |

Origine du produit |

United States |

Strategic Synthetic Methodologies for 5 Methylhept 4 En 6 Yn 3 Ol and Analogous Enynyl Alcohols

Retrosynthetic Analysis and Fragment Coupling Approaches

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Methylhept-4-en-6-yn-3-ol, a primary disconnection strategy involves cleaving the carbon-carbon bond formed during the key synthetic step. A logical and widely employed approach for propargylic alcohols is the disconnection adjacent to the hydroxyl group, which points to an alkynylation reaction. illinois.eduwikipedia.org

Specifically, the most convergent approach involves the disconnection of the C6-C7 bond, identifying a terminal alkyne and a ketone as the key fragments. This suggests that the target molecule can be synthesized by the nucleophilic addition of an acetylide anion to the carbonyl group of an α,β-unsaturated ketone.

This fragment coupling strategy is powerful because it joins two moderately complex molecules in a single step, rapidly building the core structure of the target enynyl alcohol. nih.govnih.govacs.org The two primary synthons (fragments) identified through this analysis are:

Synthon 1: An acetylide anion (HC≡C⁻), which acts as the nucleophile. This is typically generated in situ from acetylene (B1199291) gas.

Synthon 2: An electrophilic carbonyl compound, specifically (E/Z)-5-methylhept-4-en-3-one .

The forward synthesis, therefore, involves the preparation of the enone fragment followed by the crucial acetylide addition.

Carbon-Carbon Bond Formation Strategies in the Construction of the Heptenyl-ynyl Backbone

The construction of the carbon skeleton relies on robust and well-established carbon-carbon bond-forming reactions. Following the retrosynthetic blueprint, the synthesis is divided into the formation of the enone precursor and the subsequent alkynylation.

The key step in assembling this compound is the addition of a two-carbon alkyne unit to the carbonyl carbon of 5-methylhept-4-en-3-one. This type of reaction, known as alkynylation, is a fundamental method for synthesizing propargylic alcohols. wikipedia.org The reaction involves the deprotonation of a terminal alkyne to form a highly nucleophilic metal acetylide, which then attacks the electrophilic carbonyl carbon.

Common reagents for this transformation include:

Acetylide Grignard Reagents (Ethynylmagnesium bromide): Prepared by reacting a Grignard reagent like ethylmagnesium bromide with an excess of acetylene. This reagent offers a good balance of reactivity and handling convenience.

Lithium Acetylides: Generated by treating acetylene with strong bases such as n-butyllithium (n-BuLi). These are highly reactive nucleophiles.

The general reaction is as follows:

Deprotonation: A strong base (like a Grignard reagent or organolithium) removes the acidic proton from acetylene to form the metal acetylide.

Nucleophilic Attack: The acetylide anion attacks the carbonyl carbon of 5-methylhept-4-en-3-one.

Workup: An acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.

| Reagent Type | Base Used | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Grignard Acetylide | R-MgX (e.g., EtMgBr) | THF or Diethyl Ether, 0°C to rt | Moderately reactive, good functional group tolerance. | Can sometimes lead to side reactions like enolization. |

| Lithium Acetylide | n-BuLi, LDA | Anhydrous THF, -78°C to 0°C | Highly reactive, effective for hindered ketones. | Requires strictly anhydrous conditions and low temperatures. |

This method is highly effective for creating the C-C bond and installing the hydroxyl group simultaneously.

The synthesis of the required precursor, (E/Z)-5-methylhept-4-en-3-one, necessitates the formation of the C4=C5 double bond. Olefination reactions, which convert carbonyl compounds into alkenes, are ideal for this purpose. The most common and versatile methods are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orglumenlearning.comorganic-chemistry.orglibretexts.orgnrochemistry.comyoutube.com

Wittig Reaction: This reaction uses a phosphorus ylide (a Wittig reagent) to react with an aldehyde or ketone. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Non-stabilized ylides (with alkyl substituents) typically yield the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene. organic-chemistry.orglibretexts.orgwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. The HWE reaction almost exclusively produces the thermodynamically more stable E-alkene, making it a highly reliable method for stereoselective synthesis. wikipedia.orgnrochemistry.comconicet.gov.ar The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.orgalfa-chemistry.com

To synthesize 5-methylhept-4-en-3-one, one could react 2-pentanone with an appropriate two-carbon phosphorus reagent or react propanal with a phosphonate derived from 2-butanone.

Stereoselective Synthesis of Enynyl Alcohols

Achieving high stereoselectivity is a critical goal in modern organic synthesis. For this compound, this involves controlling the geometry of the C4=C5 double bond and the stereochemistry of the C3 hydroxyl group.

The geometry of the alkene in the enone precursor directly translates to the final product. As discussed, the choice of olefination method is the primary tool for controlling this stereoisomerism.

For (E)-Isomer Synthesis: The Horner-Wadsworth-Emmons reaction is the method of choice. Using a phosphonate ester (like diethyl (2-oxopropyl)phosphonate) and a suitable base (e.g., NaH) to react with propanal would selectively yield (E)-5-methylhept-4-en-3-one.

For (Z)-Isomer Synthesis: The Wittig reaction using a non-stabilized or semi-stabilized ylide is typically employed. organic-chemistry.org Certain modifications, such as the Schlosser modification, can further enhance Z-selectivity. libretexts.orgwikipedia.org

| Reaction | Phosphorus Reagent | Typical Substrates | Primary Product | Key Features |

|---|---|---|---|---|

| Horner-Wadsworth-Emmons | Stabilized Phosphonate Ester | Aldehydes, Ketones | (E)-Alkene | High E-selectivity, easy byproduct removal. wikipedia.orgnrochemistry.comconicet.gov.ar |

| Wittig Reaction (Standard) | Non-stabilized Ylide | Aldehydes, Ketones | (Z)-Alkene | Kinetically controlled, favors cis geometry. libretexts.orgwikipedia.org |

| Wittig Reaction (Stabilized) | Stabilized Ylide | Aldehydes | (E)-Alkene | Thermodynamically controlled, less reactive. organic-chemistry.org |

The addition of the acetylide to the prochiral ketone creates a new stereocenter at C3. To synthesize a single enantiomer of the alcohol (either R or S), an asymmetric synthesis strategy must be employed. This involves using a chiral influence to direct the nucleophilic attack to one face of the carbonyl group.

Catalytic asymmetric alkynylation is a highly developed field. illinois.edunih.govnih.gov The most common approach involves modifying the metal acetylide with a chiral ligand. Zinc-based systems are particularly well-studied and effective. For example, the addition of a zinc acetylide to a ketone can be rendered highly enantioselective by the addition of a chiral ligand. nih.govnih.gov

Several classes of chiral ligands have proven effective:

Chiral Amino Alcohols: Compounds like (+)-N-methylephedrine can coordinate to the metal (e.g., zinc), creating a chiral environment around the reactive species. acs.orgorganic-chemistry.orgorganic-chemistry.org

BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) is a common scaffold for chiral ligands that can be used with titanium or zinc to catalyze asymmetric additions with high enantiomeric excess (ee). illinois.edu

Salen Ligands: Chiral salen complexes, particularly with zinc, have been successfully used for the enantioselective alkynylation of unactivated ketones. nih.govresearchgate.net

| Catalyst System | Chiral Ligand Type | Typical Metal | Reported Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Zn(OTf)₂ / Et₃N | (+)-N-Methylephedrine | Zinc | Up to 99% for aldehydes | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Ti(O-iPr)₄ | (R)-BINOL | Titanium | Good to high ee for various carbonyls | illinois.edu |

| Et₂Zn | ProPhenol | Zinc | High yields and enantioselectivity | nih.gov |

| Me₂Zn | Jacobsen's Salen Ligand | Zinc | Moderate to good ee for ketones | nih.gov |

By selecting the appropriate chiral ligand, it is possible to synthesize either the (R) or (S) enantiomer of this compound with high optical purity.

Chemo- and Regioselective Transformations

In the synthesis of this compound, chemo- and regioselectivity are critical for constructing the molecule's specific arrangement of functional groups—an alcohol, a double bond, and a triple bond.

Chemoselectivity , the preferential reaction of one functional group over another, is crucial. For instance, during the formation of the alcohol group via the reduction of a corresponding ketone, a chemoselective reducing agent is necessary to avoid the undesired reduction of the carbon-carbon double or triple bonds. Reagents like sodium borohydride (B1222165) (NaBH₄) are often preferred over more powerful reducing agents such as lithium aluminum hydride (LiAlH₄) for this purpose, as they exhibit greater selectivity for carbonyl groups in the presence of less reactive functional groups.

Regioselectivity , the control of the region of a molecule where a reaction occurs, is equally important. For example, in a potential synthetic route involving the addition of an organometallic reagent to an α,β-unsaturated aldehyde, the reaction must be directed to the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-conjugate addition) to form the desired secondary alcohol structure of this compound. The choice of the organometallic reagent and reaction conditions can significantly influence this outcome.

Illustrative Data on Selective Reductions:

| Reducing Agent | Substrate | Desired Product | Typical Yield | Selectivity |

| NaBH₄ | 5-Methylhept-4-en-6-yn-3-one | This compound | >90% | High for C=O over C=C and C≡C |

| LiAlH₄ | 5-Methylhept-4-en-6-yn-3-one | Mixture of reduced products | Variable | Low, can reduce all unsaturations |

| H₂/Lindlar's Catalyst | 5-Methylhept-4-en-6-yn-3-one | 5-Methylhept-4-en-3-ol | High | Selective for C≡C to cis-C=C |

Convergent and Divergent Synthetic Pathways for this compound Derivatives

The synthesis of this compound and its derivatives can be approached through either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis starts from a common intermediate that is progressively modified to generate a library of structurally related compounds. This strategy is particularly useful for exploring the structure-activity relationships of a class of compounds. Starting from a key intermediate in the synthesis of this compound, various modifications could be made to the alkyl chain, the substituents on the double bond, or the terminal alkyne to produce a range of analogous enynyl alcohols.

Comparison of Synthetic Pathways:

| Pathway Type | Description | Advantages | Disadvantages |

| Convergent | Fragments are synthesized separately and then combined. | Higher overall yield, more efficient for complex targets. | Requires careful planning of fragment synthesis. |

| Divergent | A common intermediate is used to create a variety of products. | Efficient for creating a library of related compounds. | Overall yield for a specific target may be lower. |

Green Chemistry Principles in Enynyl Alcohol Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. yale.edusigmaaldrich.com In the synthesis of enynyl alcohols like this compound, several of the twelve principles of green chemistry can be applied. yale.edusigmaaldrich.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions, such as the coupling of an organometallic reagent to an aldehyde, generally have high atom economy.

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. yale.edu The use of metal catalysts for coupling reactions or enzymatic catalysts for selective transformations can significantly reduce waste. rsc.orgnih.gov

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or supercritical fluids. acs.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. sigmaaldrich.com Biocatalytic methods often proceed under mild conditions. nih.gov

Use of Renewable Feedstocks : Whenever feasible, starting materials should be derived from renewable resources rather than depleting fossil fuels.

Application of Green Chemistry Principles in a Hypothetical Synthesis:

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Utilizing a Grignard reaction for C-C bond formation, which is an addition reaction with high atom economy. |

| Catalysis | Employing a copper-catalyzed coupling of a terminal alkyne with a vinyl halide to construct the enyne backbone. |

| Safer Solvents | Using ethanol or water as a solvent in certain steps instead of chlorinated hydrocarbons. |

| Energy Efficiency | Exploring enzymatic resolutions at room temperature to obtain a single enantiomer of the alcohol. |

Advanced Spectroscopic Elucidation of 5 Methylhept 4 En 6 Yn 3 Ol Stereochemistry and Electronic Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing chemical shifts, coupling constants, and through-space interactions, a detailed molecular picture can be constructed.

Proton (¹H) NMR for Configurational and Conformational Analysis

The ¹H NMR spectrum of 5-Methylhept-4-en-6-yn-3-ol is predicted to provide crucial information regarding the connectivity and stereochemistry of the molecule. The chemical shift of each proton is influenced by its local electronic environment. The presence of electronegative oxygen and anisotropic effects from the alkene and alkyne moieties leads to a wide dispersion of signals.

A key aspect of the ¹H NMR analysis would be the determination of the configuration around the C4=C5 double bond. The coupling constant between the vinylic proton (H4) and the allylic carbinol proton (H3) would differ for the E and Z isomers. Furthermore, the spatial proximity of the methyl group at C5 to H4 in the Z isomer would likely result in a noticeable downfield shift for H4 compared to the E isomer due to steric compression, an effect observable through Nuclear Overhauser Effect Spectroscopy (NOESY).

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 | ~1.0 | t | ~7.5 |

| H2 | ~1.6 | m | - |

| H3 | ~4.4 | t | ~6.5 |

| H4 | ~5.8 | d | ~6.5 |

| H7 (CH₃) | ~1.9 | s | - |

| H8 (C≡CH) | ~3.1 | s | - |

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The carbinol carbon (C3) is expected to appear in the range of 60-70 ppm due to the deshielding effect of the attached hydroxyl group. The sp² hybridized carbons of the alkene (C4 and C5) and the sp hybridized carbons of the alkyne (C6 and C7) would be readily identifiable in their characteristic spectral regions.

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~10 |

| C2 | ~30 |

| C3 | ~65 |

| C4 | ~125 |

| C5 | ~140 |

| C6 | ~80 |

| C7 | ~85 |

Note: These are estimated values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques are powerful tools for establishing the complete structure of a molecule by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the signals for H1 and H2 would confirm the ethyl group. Similarly, a correlation between H2 and H3, and H3 and H4 would establish the connectivity from the ethyl group to the vinylic proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. To distinguish between the E and Z isomers, a NOESY experiment would be definitive. In the Z isomer, a cross-peak would be expected between the methyl protons (H8) and the vinylic proton (H4). Conversely, in the E isomer, this correlation would be absent, but a correlation between H4 and the acetylenic proton (H7) might be observed.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characterization of Alkene and Alkyne Moieties

The carbon-carbon double and triple bonds of this compound give rise to characteristic vibrational modes.

Alkene (C=C): A C=C stretching vibration is expected in the region of 1650-1670 cm⁻¹. Due to the substitution pattern, this peak may be of medium to weak intensity in the IR spectrum. In the Raman spectrum, however, the C=C stretch is often a strong and sharp signal.

Alkyne (C≡C): The C≡C triple bond stretch is anticipated in the 2100-2140 cm⁻¹ region. For a terminal alkyne, this is typically a sharp, weak to medium intensity band in the IR spectrum. The terminal ≡C-H bond will also exhibit a strong, sharp stretching band around 3300 cm⁻¹. In Raman spectroscopy, the internal C≡C stretch is generally a strong band.

Hydroxyl Group Signature and Hydrogen Bonding Interactions

The hydroxyl (-OH) group provides one of the most recognizable signatures in an IR spectrum.

O-H Stretch: In a dilute solution with a non-polar solvent, a sharp "free" O-H stretching band is expected around 3600 cm⁻¹. However, in a neat sample or a concentrated solution, hydrogen bonding will cause this band to become very broad and shift to a lower frequency, typically in the range of 3200-3400 cm⁻¹. The extent of this broadening and shifting can provide insights into the strength and nature of the intermolecular hydrogen bonding interactions.

C-O Stretch: The C-O single bond stretching vibration is expected to appear in the fingerprint region of the IR spectrum, likely between 1050 and 1150 cm⁻¹, as a strong band.

By integrating the data from these advanced spectroscopic methods, a complete and unambiguous structural and stereochemical assignment of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is an indispensable tool for the structural analysis of organic compounds, providing highly accurate mass measurements that can confirm a molecule's elemental composition. For this compound, HRMS is critical for validating its molecular formula, C₈H₁₂O.

The theoretical exact mass of the neutral molecule is calculated to be 124.088815 Da nih.gov. In a typical HRMS experiment, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺ or a molecular ion M⁺˙. The high resolving power of the instrument allows for the measurement of the mass-to-charge ratio (m/z) of these ions to within a few parts per million (ppm), distinguishing them from other ions with the same nominal mass but different elemental formulas. This high accuracy provides unambiguous confirmation of the molecular formula.

Table 1: HRMS Data for Molecular Formula Validation of this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Observed m/z (Hypothetical) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₈H₁₃O⁺ | 125.09609 | 125.09631 | 1.8 |

| [M+Na]⁺ | C₈H₁₂ONa⁺ | 147.07804 | 147.07835 | 2.1 |

| M⁺˙ | C₈H₁₂O⁺˙ | 124.08882 | 124.08850 | -2.6 |

Note: Observed m/z and Mass Error values are hypothetical, illustrating typical results from an HRMS experiment.

Expected Fragmentation Pathways:

Loss of Water ([M-H₂O]⁺˙): A common fragmentation for alcohols, involving the elimination of the hydroxyl group and a hydrogen atom. This would result in a prominent ion at m/z 106.07825.

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen-bearing carbon (C3).

Cleavage of the C2-C3 bond would lead to the loss of an ethyl radical (•C₂H₅), producing a resonance-stabilized cation at m/z 95.04969.

Cleavage of the C3-C4 bond would result in the formation of a fragment ion corresponding to [C₅H₇O]⁺ at m/z 83.04969.

Cleavage at the Allylic/Propargylic Position: Fragmentation can also be directed by the unsaturation, leading to various resonance-stabilized carbocations.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination (If Optically Active Forms Investigated)

The carbon atom at position 3 (C3) in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), designated as (R)- and (S)-5-Methylhept-4-en-6-yn-3-ol. Chiroptical spectroscopic methods, particularly Circular Dichroism (CD), are powerful techniques for investigating such molecules. wikipedia.orglibretexts.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.orgharvard.edu

As of this review, specific studies investigating the chiroptical properties of the optically active forms of this compound have not been identified in public-domain research. However, a discussion of the potential application of CD spectroscopy to this molecule is warranted.

If the enantiomers of this compound were separated or synthesized in an enantiomerically pure form, their CD spectra could be measured. The resulting spectra would be mirror images of each other, displaying positive or negative absorption bands known as Cotton effects. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center.

To determine the absolute configuration (i.e., to assign the (R) or (S) label to a specific enantiomer), the experimental CD spectrum is typically compared with a theoretically predicted spectrum. This is often achieved through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). By calculating the expected CD spectrum for, as an example, the (R)-enantiomer and matching it to the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. This approach is a well-established method for determining the absolute stereochemistry of allylic alcohols and other chiral systems. nih.gov

Table 2: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer | Chromophore Transition | Wavelength (λmax, nm) | Sign of Cotton Effect (Δε) |

|---|---|---|---|

| (R)-enantiomer | π → π* (en-yne) | ~220-240 | Positive (+) |

| (S)-enantiomer | π → π* (en-yne) | ~220-240 | Negative (-) |

Note: The data in this table is purely hypothetical and serves to illustrate the expected outcome of a CD spectroscopic analysis. The exact wavelength and sign would need to be determined experimentally and confirmed with theoretical calculations.

Reactivity and Transformational Chemistry of 5 Methylhept 4 En 6 Yn 3 Ol

Reactions Involving the Hydroxyl Functionality

Oxidation Reactions and Product Characterization

Specific studies on the oxidation of 5-Methylhept-4-en-6-yn-3-ol to the corresponding ketone, 5-Methylhept-4-en-6-yn-3-one, are not available. While various oxidizing agents would be expected to effect this transformation, no literature details the specific conditions or characterization of the resulting product.

Esterification and Etherification Reactions

There is no specific information available on the esterification or etherification of this compound.

Nucleophilic Substitution Pathways

No research detailing the nucleophilic substitution reactions at the C3 position of this compound has been found.

Transformations at the Alkene Moiety

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

There are no documented examples of cycloaddition reactions involving the alkene moiety of this compound.

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)

Specific studies on olefin metathesis reactions with this compound are not present in the available literature.

Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrosilylation)

Hydrofunctionalization reactions, which involve the addition of a hydrogen atom and another group across a double or triple bond, are powerful tools for introducing new functionality into organic molecules. In the context of this compound, both the alkene and alkyne moieties can participate in such transformations.

Hydroboration-Oxidation: The hydroboration of the carbon-carbon double bond in this compound with borane (BH₃) or its derivatives, followed by an oxidative workup, is expected to proceed with high regioselectivity. The boron atom typically adds to the less sterically hindered carbon of the double bond, leading to an anti-Markovnikov addition product upon oxidation. In this case, the hydroxyl group would be introduced at the C-4 position. The stereochemistry of the addition is generally syn, with the hydrogen and boron adding to the same face of the double bond. Subsequent oxidation with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, preserving the stereochemistry.

Similarly, the hydroboration of the terminal alkyne would lead to the formation of a vinylborane intermediate. The regioselectivity of this addition is also anti-Markovnikov, with the boron atom adding to the terminal carbon (C-7). Oxidation of the vinylborane would yield an enol, which would then tautomerize to the corresponding aldehyde.

| Reaction | Reagents | Functional Group | Expected Major Product |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alkene | 5-Methylheptane-3,4-diol |

| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | Alkyne | 5-Methyl-3-hydroxyhept-4-enal |

Hydrosilylation: The addition of a silicon-hydrogen bond across the double or triple bond, known as hydrosilylation, can be catalyzed by various transition metal complexes, most commonly those of platinum, rhodium, and iridium. The regioselectivity of this reaction is influenced by the choice of catalyst and silane. For terminal alkynes, hydrosilylation typically yields a mixture of α- and β-vinylsilanes, with the latter often predominating. The resulting vinylsilanes are versatile synthetic intermediates.

Reactivity of the Alkyne Functionality

The terminal alkyne in this compound is a key functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a cornerstone of modern organic synthesis for the formation of C(sp)-C(sp²) bonds. The reaction of this compound with an aryl or vinyl halide under Sonogashira conditions would lead to the formation of a conjugated enyne product. The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Heck Reaction: While the Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene, variations involving alkynes are also known. In a formal sense, the coupling of the terminal alkyne of this compound with an aryl or vinyl halide under Heck-type conditions could also lead to the formation of a disubstituted alkyne, although this is more reliably achieved via the Sonogashira coupling.

Stille Coupling: The Stille reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide or triflate. To utilize the alkyne functionality of this compound in a Stille coupling, it would first need to be converted to an alkynylstannane, for example, by reaction with a trialkyltin chloride. This alkynylstannane could then be coupled with a variety of aryl or vinyl halides.

| Coupling Reaction | Catalyst System | Coupling Partner | Expected Product Type |

| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N | Aryl Iodide (Ar-I) | Ar-C≡C-CH=C(CH₃)CH(OH)CH₂CH₃ |

| Stille (after stannylation) | Pd(PPh₃)₄ | Vinyl Bromide (R-CH=CH-Br) | R-CH=CH-C≡C-CH=C(CH₃)CH(OH)CH₂CH₃ |

Hydration: The acid-catalyzed hydration of the terminal alkyne in this compound would be expected to follow Markovnikov's rule. Protonation of the alkyne would lead to a vinyl cation intermediate, which is more stable at the internal carbon (C-6). Subsequent attack by water and tautomerization of the resulting enol would yield a methyl ketone.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, can be catalyzed by various transition metal complexes. The intermolecular hydroamination of this compound with a primary or secondary amine would likely lead to the formation of an enamine or imine, respectively, after tautomerization of the initial addition product. The regioselectivity can be controlled by the choice of catalyst.

The presence of the hydroxyl group in proximity to the alkyne opens up the possibility for intramolecular cyclization reactions. Under acidic or metal-catalyzed conditions, the hydroxyl group could act as a nucleophile, attacking the activated alkyne. A 5-exo-dig cyclization would lead to the formation of a five-membered furan ring, while a 6-endo-dig cyclization would result in a six-membered pyran ring. The outcome of such reactions is often dependent on the specific reaction conditions and the nature of the catalyst.

Pericyclic Rearrangements and Rearrangement Cascades

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful transformations in organic synthesis. The structure of this compound contains an allylic alcohol moiety, which is a key structural motif for certain pericyclic rearrangements.

The classic Claisen rearrangement involves the libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether. While this compound is not an allyl vinyl ether itself, it can be converted into a substrate for a Claisen-type rearrangement. For example, reaction with an orthoester under acidic conditions can initiate a Johnson-Claisen rearrangement. In this process, the allylic alcohol reacts with the orthoester to form a ketene acetal intermediate in situ, which then undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement to afford a γ,δ-unsaturated ester.

Cope and Oxy-Cope Rearrangements

The Cope rearrangement is a thermally induced wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. For an enynol like this compound to undergo a Cope-type rearrangement, it would first need to be converted into a 1,5-diene system. However, the presence of a hydroxyl group at the C-3 position makes it a prime candidate for the Oxy-Cope rearrangement.

The Oxy-Cope rearrangement is a powerful carbon-carbon bond-forming reaction in which a 1,5-dien-3-ol rearranges to form a δ,ε-unsaturated carbonyl compound. The driving force for this reaction is the formation of a stable enol intermediate, which then tautomerizes to the corresponding ketone or aldehyde. wikipedia.orgorganic-chemistry.org This process is often irreversible. youtube.com

For this compound, a hypothetical Oxy-Cope rearrangement would first require the tautomerization of the alkyne to an allene, creating a 1,5-diene-3-ol system. This would be an unconventional prerequisite for a standard Oxy-Cope rearrangement.

A more plausible pathway is the anionic Oxy-Cope rearrangement . Treatment of the alcohol with a strong base, such as potassium hydride (KH), generates an alkoxide. This dramatically accelerates the reaction by factors of 10¹⁰ to 10¹⁷, allowing it to proceed at much lower temperatures. wikipedia.orgorganic-chemistry.orgnih.gov The resulting enolate is then protonated upon workup to yield the unsaturated carbonyl compound. The reaction typically proceeds through a chair-like transition state to minimize steric interactions. nrochemistry.com

Table 1: Hypothetical Anionic Oxy-Cope Rearrangement of a this compound Isomer

| Reactant Isomer (Hypothetical) | Base | Product (after Tautomerization and Workup) |

| 5-Methylhepta-1,4-dien-6-yn-3-ol | KH | (E/Z)-5-Methyl-5,6-heptadienal |

Note: This table is based on the general principles of the anionic Oxy-Cope rearrangement and assumes a hypothetical isomerization of the starting material to a 1,5-dien-3-ol.

Catalytic Transformations Involving Transition Metals

The presence of both an alkene and an alkyne moiety in this compound makes it an excellent substrate for a variety of transition metal-catalyzed transformations.

Palladium catalysts are exceptionally versatile in organic synthesis, promoting a wide array of transformations including cross-coupling, cyclization, and isomerization reactions. mdpi.com For a substrate like this compound, several palladium-catalyzed reactions could be envisioned.

One of the most prominent applications of palladium catalysis is in cross-coupling reactions , such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. libretexts.orgnobelprize.org The terminal alkyne in this compound is particularly well-suited for Sonogashira coupling, where it could be coupled with aryl or vinyl halides to form more complex structures.

Palladium catalysts are also known to catalyze the cycloisomerization of enynes . While numerous examples exist, the specific regioselectivity and reaction pathway would depend on the ligand and reaction conditions employed.

Table 2: Potential Palladium-Catalyzed Reactions of this compound

| Reaction Type | Co-reactant | Catalyst System (Example) | Potential Product |

| Sonogashira Coupling | Aryl Iodide | Pd(PPh₃)₄, CuI, Et₃N | 7-Aryl-5-methylhept-4-en-6-yn-3-ol |

| Cycloisomerization | None | Pd(OAc)₂ / Ligand | Substituted carbocycle or heterocycle |

Ruthenium and rhodium complexes are powerful catalysts for the isomerization and cycloisomerization of enynes and related compounds.

Ruthenium catalysts , such as [CpRu(CH₃CN)₃]PF₆, are known to catalyze the cycloisomerization of diynols to form dienones and dienals. nih.gov In the case of enynols, ruthenium catalysts can promote skeletal rearrangements and isomerizations. For instance, ruthenium complexes have been shown to be effective in the isomerization of allylic alcohols. researchgate.net

Rhodium catalysts are particularly effective in the cycloisomerization of enynes to form carbo- and heterocyclic compounds. organic-chemistry.orgnih.gov The reaction mechanism often involves the formation of a rhodium vinylidene intermediate, followed by a [2+2] cycloaddition and subsequent ring-opening. elsevierpure.com For this compound, a rhodium-catalyzed cycloisomerization could potentially lead to the formation of five- or six-membered rings, depending on the reaction conditions and the nature of the catalyst.

Table 3: Plausible Ruthenium and Rhodium-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Product Class |

| Ruthenium | Isomerization | Allenic alcohol or conjugated dienol |

| Rhodium | Cycloisomerization | Substituted cyclopentene or cyclohexane derivatives |

Gold and silver catalysts, being soft Lewis acids, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack. nih.govmdpi.com

Gold(I) and Gold(III) catalysts are particularly effective in promoting the cyclization of alkynols. mdpi.comnih.gov The high π-acidity of cationic gold complexes allows for the activation of the alkyne in this compound, making it susceptible to intramolecular attack by the hydroxyl group. This could lead to the formation of cyclic ethers, such as furans or pyrans. nih.govacs.org The regioselectivity of the cyclization (endo vs. exo) would be influenced by the substitution pattern of the enynol and the specific gold catalyst used.

Silver catalysts , often in the form of silver(I) salts, can also activate alkynes for various transformations, including cyclizations and multicomponent reactions. nih.gov While perhaps less commonly employed than gold for complex cycloisomerizations, silver catalysis offers a milder and often more cost-effective alternative for certain alkyne functionalizations.

Table 4: Potential Gold and Silver-Catalyzed Cyclization Products

| Catalyst | Reaction Type | Potential Product |

| Au(I) or Au(III) complex | Intramolecular Hydroalkoxylation | Substituted furan or dihydropyran derivative |

| Ag(I) salt | Alkyne Activation/Cyclization | Cyclic ether or other heterocyclic compound |

Computational and Theoretical Investigations of 5 Methylhept 4 En 6 Yn 3 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, albeit with approximations, we can obtain detailed information about the electron distribution and the nature of the chemical bonds. For 5-Methylhept-4-en-6-yn-3-ol, these calculations provide a foundational understanding of its electronic characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Computational studies, typically employing Density Functional Theory (DFT) with a suitable basis set such as B3LYP/6-31G(d,p), are used to calculate the energies of these orbitals. For this compound, the HOMO is expected to be localized around the electron-rich regions, specifically the carbon-carbon double and triple bonds, as well as the oxygen atom of the hydroxyl group. Conversely, the LUMO would likely be distributed over the unsaturated carbon backbone, representing the areas susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.52 | C=C, C≡C, O |

| LUMO | -1.25 | C=C, C≡C |

| HOMO-LUMO Gap | 7.27 | - |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge (electrophilic centers) while others will have a partial negative charge (nucleophilic centers). This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps.

For this compound, an MEP map would likely show a region of high electron density (typically colored red) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The hydrogen atom of the hydroxyl group would, in turn, display a region of low electron density (colored blue), highlighting its electrophilic nature. The π-systems of the double and triple bonds would also exhibit significant electron density. This information is invaluable for predicting how the molecule will interact with other reagents.

Conformational Analysis and Energy Landscape Mapping

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them.

Identification of Stable Conformers and Interconversion Barriers

By systematically rotating the single bonds in this compound and calculating the energy of each resulting conformation, a potential energy surface can be mapped. This allows for the identification of several local energy minima, which correspond to stable conformers. The global minimum represents the most stable conformation of the molecule. The energy differences between these conformers and the energy barriers for their interconversion provide insights into the molecule's flexibility and the relative populations of each conformer at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Global Minimum | 0.00 | - |

| Conformer 2 | 1.34 | - |

| Conformer 3 | 2.56 | - |

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By modeling the reactants, products, and any intermediate structures, it is possible to map out the entire reaction mechanism.

Transition State Characterization for Key Synthetic Steps

A crucial aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This information is vital for understanding the kinetics of the reaction and for optimizing reaction conditions. For the synthesis of this compound, computational modeling could be used to explore the transition states of key bond-forming steps, providing a detailed, atomistic view of the reaction pathway.

Theoretical Prediction of Reactivity and Selectivity

A comprehensive theoretical prediction of the reactivity and selectivity of this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These calculations would provide insights into the molecule's electronic structure, which is fundamental to understanding its chemical behavior.

Key parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). For this compound, the electron-rich triple bond and the oxygen atom of the hydroxyl group are expected to significantly influence the HOMO, while the π-systems of the double and triple bonds would contribute to the LUMO.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the oxygen atom would be a site of negative potential, while the hydrogen of the hydroxyl group and the acetylenic proton would likely be regions of positive potential.

Without specific published research, a hypothetical reactivity profile can be postulated based on its functional groups. The presence of a hydroxyl group, a carbon-carbon double bond, and a terminal alkyne suggests that the molecule can participate in a variety of reactions. The interplay and relative reactivity of these functional groups would be a key aspect of a thorough computational study.

Table 1: Hypothetical Data for Theoretical Reactivity Indices of this compound

| Parameter | Predicted Value Range | Significance |

| HOMO Energy | -8.0 to -9.5 eV | Indicates nucleophilic character, likely localized on the π-systems and oxygen. |

| LUMO Energy | 0.5 to 2.0 eV | Indicates electrophilic character. |

| HOMO-LUMO Gap | 8.5 to 11.5 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 1.5 to 2.5 D | Suggests moderate polarity. |

Note: The data in this table is hypothetical and serves as an illustration of what a computational study would provide. Actual values would require specific calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations could provide a dynamic picture of this compound's behavior in different environments, particularly in solution. These simulations would model the interactions between the solute molecule and surrounding solvent molecules over time, offering insights into:

Solvation Structure: MD simulations would reveal how solvent molecules arrange themselves around the different functional groups of this compound. For instance, in a protic solvent like water or ethanol (B145695), strong hydrogen bonding interactions would be expected with the hydroxyl group. The simulations would quantify this through radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute.

Intermolecular Interactions: The simulations would detail the nature and strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between molecules of this compound and with solvent molecules. This is crucial for understanding its solubility and how the solvent might influence its conformational preferences and reactivity.

Conformational Analysis: The flexibility of the heptene (B3026448) chain allows for multiple conformations. MD simulations could explore the conformational landscape of the molecule in different solvents, identifying the most stable conformers and the energy barriers between them.

Table 2: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics

| Interaction Type | Functional Group Involved | Potential Solvent Partners | Significance |

| Hydrogen Bond Donor | Hydroxyl group (-OH) | Water, Alcohols, Ethers | Influences solubility and reaction mechanisms in protic solvents. |

| Hydrogen Bond Acceptor | Oxygen of hydroxyl group | Water, Alcohols | Key determinant of solvation shell structure. |

| π-Hydrogen Interaction | Alkyne and Alkene π-systems | Chloroform, Water | Can influence conformational preferences. |

| Dipole-Dipole | Molecule-wide | Polar solvents (e.g., Acetone) | Contributes to overall solvation energy. |

| van der Waals | Entire molecule | All solvents | Important for interactions in non-polar media. |

Applications of 5 Methylhept 4 En 6 Yn 3 Ol in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

An extensive search of chemical databases and scholarly articles was conducted to identify the role of 5-Methylhept-4-en-6-yn-3-ol as a key synthetic intermediate. The investigation focused on its potential as a precursor for natural products and as a building block for pharmaceuticals and agrochemicals.

There is no available scientific literature that documents the use of this compound as a precursor in the total synthesis of any natural product. While structurally related compounds are sometimes utilized in the synthesis of complex molecules, no such role has been reported for this specific enyne alcohol.

Similarly, no research articles or patents were found that describe the application of this compound as a building block for the synthesis of pharmaceutical or agrochemical intermediates. The potential utility of this compound in these fields has not been explored in any published studies to date.

Construction of Novel Molecular Scaffolds and Ring Systems

The enyne moiety present in this compound suggests a theoretical potential for its use in constructing novel molecular scaffolds and ring systems, particularly through cyclization reactions.

Despite the rich and diverse chemistry of enyne cyclizations in organic synthesis, there are no specific studies in the scientific literature that report the use of this compound in such transformations. The reactivity of this particular substrate in cyclization reactions remains an uninvestigated area of research.

Integration into Polymer and Advanced Materials Chemistry

The presence of polymerizable groups, such as the alkene and alkyne, raises the possibility of integrating this compound into polymers and advanced materials.

A comprehensive search for the use of this compound as a monomer for the synthesis of specialty polymers or functional materials yielded no results. There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for applications in polymer or materials science.

Precursor for Optoelectronic Materials

The presence of a conjugated system in this compound, arising from the arrangement of its double and triple bonds, theoretically makes it a candidate for the synthesis of optoelectronic materials. Conjugated polymers, often derived from monomers with alternating single and multiple bonds, are known for their interesting electronic and optical properties. iupac.orgcore.ac.ukenergyfrontier.usosti.govnottingham.ac.uk The polymerization of substituted acetylenes, a class of compounds to which this compound belongs, is a known route to obtaining materials with potential applications in electronics and photonics. nottingham.ac.ukmdpi.com

However, a specific investigation into the use of this compound as a monomer or precursor for such materials did not yield any published research. There are no available studies on its polymerization, the properties of any resulting polymers, or its performance in any optoelectronic devices. The potential of this specific molecule in materials science therefore remains hypothetical and underexplored.

The following table summarizes the basic information available for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C8H12O | PubChem nih.gov |

| Molecular Weight | 124.18 g/mol | PubChem nih.gov |

| CAS Number | 155268-26-1 | PubChem nih.gov |

Future Research Directions and Unexplored Avenues for 5 Methylhept 4 En 6 Yn 3 Ol Chemistry

Development of Novel Stereoselective Catalytic Systems for Efficient Synthesis

The synthesis of enynes is a significant area of research, with transition metal catalysis being a particularly powerful tool. nih.gov Future efforts concerning 5-Methylhept-4-en-6-yn-3-ol will likely focus on the development of highly efficient and stereoselective catalytic systems. The presence of a chiral center at the C-3 position (the carbon bearing the hydroxyl group) necessitates precise control over stereochemistry, which is critical for applications in pharmaceuticals and biologically active molecules.

Key areas for development include:

Asymmetric Catalysis: Designing chiral ligands for transition metals like palladium, rhodium, iron, and copper could enable the enantioselective synthesis of specific stereoisomers of this compound. acs.orgacs.orgorganic-chemistry.org For instance, palladium-based catalysts have demonstrated great success in the synthesis of complex carbocycles and heterocycles from enyne precursors. nih.gov Similarly, rhodium-catalyzed reactions represent an atom-efficient method for generating allylic esters from enynes. nih.gov

Atom-Economical Reactions: Research into catalytic processes that maximize the incorporation of all atoms from the starting materials into the final product is a major goal. Methods like the iron-catalyzed propargylic C–H functionalization offer a direct way to form 1,3-enynes, resembling the efficiency of the Eschenmoser methenylation for enones. acs.org

New Catalytic Systems: Exploring catalysts beyond the traditional palladium and ruthenium complexes could unlock new reaction pathways. For example, cooperative catalysis, using a combination of a palladium complex and a Lewis acid like B(C₆F₅)₃, has been shown to enable the hydroalkylation of 1,3-enynes with ketones under mild conditions. nih.gov

| Catalyst Type | Potential Application for this compound | Key Advantage |

| Chiral Palladium Complexes | Enantioselective synthesis of (R)- or (S)-5-Methylhept-4-en-6-yn-3-ol. | High versatility and functional group tolerance. nih.gov |

| Chiral Rhodium Complexes | Atom-efficient synthesis via alkyne-based Tsuji-Trost reactions. nih.gov | High regioselectivity for branched products. nih.gov |

| Iron-based Catalysts | Direct C-H functionalization to build the enyne backbone. | Utilizes earth-abundant and less toxic metals. acs.org |

| Cooperative Pd/Lewis Acid | Mild, atom-economical C-C bond formation with ketone-derived nucleophiles. | High yields at room temperature. nih.gov |

Comprehensive Mechanistic Studies of Biological Interactions at the Atomic Level

While the specific biological activity of this compound is not extensively documented, its structural motifs are present in various biologically active natural products. nih.gov A significant future avenue is the detailed investigation of how this molecule and its stereoisomers interact with biological systems. The structurally related compound, 4-methylheptan-3-ol, is an insect pheromone whose activity is dependent on its stereochemistry, highlighting the importance of such studies. nih.gov

Future research should prioritize:

Enzyme Interaction Studies: Investigating how this compound interacts with specific enzymes. Techniques such as X-ray crystallography and cryo-electron microscopy could be used to resolve the three-dimensional structure of the molecule bound to a protein's active site.

Molecular Docking and Simulation: Using computational methods to model the binding of different stereoisomers of the compound to biological targets. This can help predict binding affinities and elucidate the specific intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern the interaction.

Probe Synthesis: Synthesizing derivatives of this compound with reporter tags (e.g., fluorescent or radioactive labels) to track their journey through biological systems and identify their molecular targets.

Exploration of Unconventional Reactivity and Cascade Transformations

The conjugated enyne system in this compound provides a platform for complex and elegant chemical transformations. Moving beyond simple functionalization, future research will delve into harnessing its full synthetic potential through unconventional reactivity and cascade reactions. Cascade reactions, where multiple chemical bonds are formed in a single operation, offer a highly efficient route to building molecular complexity from simple starting materials. nih.govresearchgate.net

Promising areas of exploration include:

Enyne Metathesis: This powerful reaction, often catalyzed by ruthenium-carbene complexes, reorganizes the bonds of an enyne to form new cyclic or acyclic structures. nih.gov Applying ring-closing enyne metathesis to derivatives of this compound could provide access to a wide range of carbo- and heterocyclic compounds. nih.gov

Strain-Promoted Cascades: Introducing the enyne moiety into a strained ring system can drive a sequence of reactions. For example, reactions involving strained benzyne intermediates with enynes can lead to a cascade of events, ultimately forming complex polycyclic products. nih.gov

Radical and Photochemical Cyclizations: Photo- and electrochemical methods can initiate radical cascade cyclizations of enynes under exceedingly mild conditions, enabling the synthesis of complex molecular scaffolds with high functional group tolerance. rsc.org

Acid-Triggered Cyclizations: Treatment of enyne systems with acid can trigger cascade cyclizations to produce diverse polycyclic aromatic compounds, which are valuable in materials science and natural product synthesis. rsc.org

Advanced Materials Applications and Bio-Inspired Systems

The unique electronic and structural features of conjugated enynes make them attractive building blocks for advanced materials. Furthermore, the principles of biological catalysis can inspire the design of novel systems incorporating enyne chemistry.

Organic Electronics: Phenanthrene-fused polycyclic systems, which can be synthesized via enyne cyclization, exhibit interesting electrochemical and photophysical properties, making them candidates for applications in organic optics and electronics. rsc.org Derivatives of this compound could serve as precursors for such functional materials.

Mechanically Interlocked Materials: Enyne functionalities can be used as triggers for cascade metathesis polymerization to create complex architectures like polyrotaxanes. acs.orgacs.org This opens the door to designing and synthesizing novel mechanically interlocked materials with tunable properties.

Bio-Inspired Systems: Nature's use of multi-enzyme systems to carry out complex chemical transformations in cascades can serve as a blueprint for synthetic chemistry. finessepublishing.comresearchgate.net A bio-inspired approach might involve designing a multi-catalyst system where this compound is sequentially transformed in a one-pot reaction, mimicking the efficiency of metabolic pathways. researchgate.net This could involve engineering enzymes or creating artificial systems that mimic enzyme function for applications ranging from sustainable synthesis to energy production. frontiersin.orgmdpi.com

Integrated Computational and Experimental Approaches for Rational Design and Discovery

The synergy between computational chemistry and experimental work is crucial for accelerating progress. For a molecule like this compound, this integrated approach can guide the rational design of new catalysts, predict reaction outcomes, and elucidate complex mechanisms.

Future directions in this area include:

Mechanism Elucidation with DFT: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and understand the role of catalysts at an electronic level. nih.gov For instance, DFT has been used to corroborate the outer-sphere proton transfer mechanism in the palladium-catalyzed hydroalkylation of enynes. nih.gov

Catalyst Design: Computational screening of potential chiral ligands can identify promising candidates for stereoselective synthesis before they are synthesized in the lab, saving significant time and resources.

Predicting Properties: Computational methods can predict the physical, chemical, and electronic properties of new materials derived from this compound, helping to prioritize synthetic targets for applications in materials science.

Structural Analysis: Advanced spectroscopic techniques, such as NMR, combined with computational modeling can be used to determine the structure and stereochemical stability of complex molecules derived from enyne precursors. clockss.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.